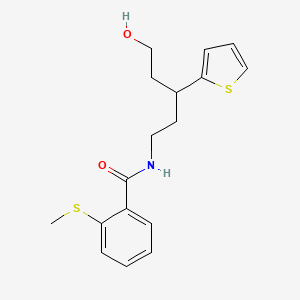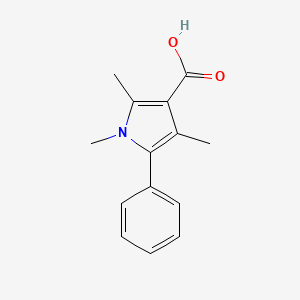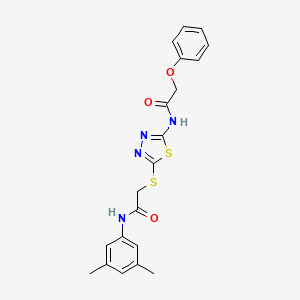![molecular formula C25H25N5O4 B2583930 benzyl 2-[1-methyl-9-(2-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate CAS No. 877617-22-6](/img/no-structure.png)
benzyl 2-[1-methyl-9-(2-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 2-[1-methyl-9-(2-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate is a useful research compound. Its molecular formula is C25H25N5O4 and its molecular weight is 459.506. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Research has focused on the design and synthesis of compounds with significant biological activities. For example, compounds like MGCD0103, an orally active histone deacetylase inhibitor, have shown promise as anticancer drugs, highlighting the potential of such molecules in therapeutic applications (Zhou et al., 2008). Another study detailed the synthesis of pyrido[1,2-a]pyrimidin-4-one derivatives as selective aldose reductase inhibitors, also exhibiting antioxidant activity, indicating the versatility of pyrimidine derivatives in drug design (La Motta et al., 2007).
Biological Evaluation
The biological evaluation of new compounds is a critical step in the discovery of potential therapeutic agents. For instance, the synthesis and evaluation of antibacterial and antifungal activities of 4-thiazolidinones and 2-azetidinones derivatives from chalcone revealed novel antimicrobial agents (Patel & Patel, 2017). This emphasizes the importance of synthesizing and testing new compounds for their potential to combat various diseases.
Potential Therapeutic Applications
The development of novel therapeutic agents from pyrimidine and related derivatives continues to be a focus of research due to their broad spectrum of biological activities. For example, the synthesis and biological evaluation of some new coumarin derivatives for antimicrobial activity demonstrate the ongoing efforts to find new treatments based on these chemical frameworks (Al-Haiza et al., 2003).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for benzyl 2-[1-methyl-9-(2-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate involves the condensation of 2-amino-6-methyl-4-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-one with ethyl bromoacetate followed by benzyl esterification of the resulting product.", "Starting Materials": [ "2-amino-6-methyl-4-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-one", "ethyl bromoacetate", "benzyl alcohol", "potassium carbonate", "dimethylformamide", "chloroform", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Dissolve 2-amino-6-methyl-4-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-one (1.0 g, 3.6 mmol) and potassium carbonate (1.2 g, 8.6 mmol) in dimethylformamide (10 mL) and stir at room temperature for 30 minutes.", "Step 2: Add ethyl bromoacetate (0.6 mL, 4.3 mmol) dropwise to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Pour the reaction mixture into water (50 mL) and extract with chloroform (3 x 50 mL).", "Step 4: Combine the organic layers, dry over sodium sulfate, and evaporate the solvent under reduced pressure to obtain a yellow solid.", "Step 5: Dissolve the yellow solid in benzyl alcohol (10 mL) and add sodium hydroxide (0.2 g, 5.0 mmol).", "Step 6: Heat the reaction mixture at 80°C for 24 hours.", "Step 7: Cool the reaction mixture to room temperature and pour into water (50 mL).", "Step 8: Extract the mixture with chloroform (3 x 50 mL), combine the organic layers, dry over sodium sulfate, and evaporate the solvent under reduced pressure to obtain a white solid.", "Step 9: Purify the white solid by column chromatography to obtain benzyl 2-[1-methyl-9-(2-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate as a white solid (yield: 60%)." ] } | |
Numéro CAS |
877617-22-6 |
Formule moléculaire |
C25H25N5O4 |
Poids moléculaire |
459.506 |
Nom IUPAC |
benzyl 2-[1-methyl-9-(2-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate |
InChI |
InChI=1S/C25H25N5O4/c1-17-9-6-7-12-19(17)28-13-8-14-29-21-22(26-24(28)29)27(2)25(33)30(23(21)32)15-20(31)34-16-18-10-4-3-5-11-18/h3-7,9-12H,8,13-16H2,1-2H3 |
Clé InChI |
AWPBTVIJDKKUFX-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)OCC5=CC=CC=C5 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



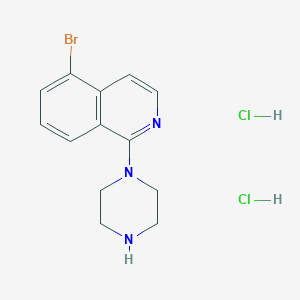


![1-(tert-butyl)-4-(1-(4-(4-chlorophenoxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2583852.png)
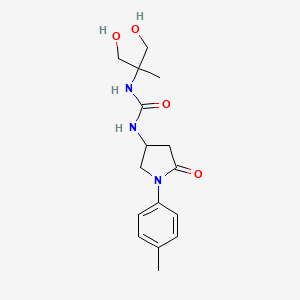
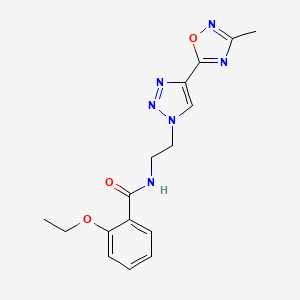
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2583859.png)
![1-benzyl-N-[(4-methylphenyl)methyl]-6-oxopyridazine-3-carboxamide](/img/structure/B2583862.png)
![Tert-butyl 4-[cyano(phenyl)methyl]piperidine-1-carboxylate](/img/structure/B2583863.png)
![2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2583866.png)

